molecular formula C9H17N3 B1610917 3-Methyl-1-(3-methylbutyl)-1H-pyrazol-5-amine CAS No. 3524-38-7

3-Methyl-1-(3-methylbutyl)-1H-pyrazol-5-amine

Cat. No.: B1610917
CAS No.: 3524-38-7
M. Wt: 167.25 g/mol
InChI Key: WHTGOVCAWBYHEX-UHFFFAOYSA-N
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Description

3-Methyl-1-(3-methylbutyl)-1H-pyrazol-5-amine (CAS 3524-38-7) is an organic compound with the molecular formula C9H17N3 and a molecular weight of 167.26 g/mol . This pyrazole-based amine features a hydrogen bond donor, three hydrogen bond acceptors, and one aromatic ring, with three rotatable bonds contributing to its structural flexibility . Key physical properties include an estimated melting point of 74.76 °C and a water solubility of approximately 5.7-6.6 g/L . The compound's structure, characterized by a 3-methylbutyl chain attached to the pyrazole ring nitrogen, places it in a class of substituted pyrazole amines that serve as key intermediates and scaffolds in medicinal and synthetic chemistry. Pyrazole derivatives are extensively investigated for their versatile applications in pharmaceutical research and chemical synthesis. They are fundamental building blocks for the preparation of more complex heterocyclic systems . The structural motifs present in this amine, particularly the 1,3,5-trisubstituted pyrazole, are commonly found in ligands designed for metalloenzyme inhibition and catalyst development. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet (SDS) prior to handling. Proper personal protective equipment (PPE) should be worn, and the compound should be stored in a cool, dry place, protected from light.

Properties

IUPAC Name

5-methyl-2-(3-methylbutyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3/c1-7(2)4-5-12-9(10)6-8(3)11-12/h6-7H,4-5,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHTGOVCAWBYHEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)CCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40509284
Record name 3-Methyl-1-(3-methylbutyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40509284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3524-38-7
Record name 3-Methyl-1-(3-methylbutyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40509284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation and Cyclization

  • Starting from a β-dicarbonyl compound such as 1-acetoacetyl derivatives, condensation with hydrazine or substituted hydrazines (e.g., phenylhydrazine) in the presence of solvents like ethanol or fatty alcohols (C12-C18) under reflux conditions (75-85°C) yields pyrazole intermediates.
  • Use of water-retaining agents such as anhydrous sodium sulfate or magnesium sulfate improves reaction efficiency by controlling moisture.
  • Subsequent cyclization is achieved using condensation reagents such as Lawesson reagent, Davy reagent, or Belleau reagent, typically in tetrahydrofuran (THF) with organic bases like pyridine or triethylamine at moderate temperatures (40-60°C).

Amino Protecting Group Removal

  • Protecting groups such as tert-butoxycarbonyl (Boc), ethanoyl, or benzyloxycarbonyl are employed to safeguard amine functionalities during synthesis.
  • Deprotection is commonly done by acid treatment, for example, using saturated hydrogen chloride in ethyl acetate at room temperature, followed by neutralization with sodium hydroxide to isolate the free amine.

Detailed Example Procedures

Step Description Reagents/Conditions Yield (%) Notes
1 Condensation of 1-acetoacetyl-4-tert-butoxycarbonylpiperazine with phenylhydrazine Ethanol solvent, sodium sulfate, reflux 75-85°C, 2-3 h Intermediate isolated Removal of solvent under reduced pressure
2 Cyclization of intermediate with Lawesson reagent THF, pyridine, 50-55°C overnight 87% Reaction monitored by disappearance of raw material
3 Deprotection of amino group Saturated HCl/ethyl acetate, room temperature, overnight 86% Filtration and neutralization to isolate product

A similar procedure using 1-acetoacetyl-4-benzyloxycarbonylpiperazine and Belleau reagent with triethylamine also yields the target compound with comparable yields (approx. 80-90%).

Advantages of the Improved Methods

Summary Table of Preparation Parameters

Parameter Method 1 (Lawesson Reagent) Method 2 (Belleau Reagent)
Starting Material 1-acetoacetyl-4-Boc-piperazine 1-acetoacetyl-4-benzyloxycarbonyl-piperazine
Hydrazine Source Phenylhydrazine Phenylhydrazine
Solvent for Condensation Ethanol + sodium sulfate Ethanol + magnesium sulfate
Cyclization Reagent Lawesson reagent Belleau reagent
Base Pyridine Triethylamine
Cyclization Temp. 50-55°C overnight 50-55°C overnight
Deprotection Saturated HCl/ethyl acetate Catalytic hydrogenation (Pd/C)
Isolated Yield 86-87% 80-90%
Purification Filtration, washing, drying Recrystallization from methylene dichloride

Research Findings and Industrial Implications

  • The use of fatty alcohols as solvents in the condensation step enhances solubility and reaction rates.
  • Water-retaining agents improve reaction efficiency by controlling moisture content, which is critical for condensation reactions.
  • Cyclization reagents such as Lawesson and Belleau reagents enable efficient ring closure without harsh conditions.
  • Deprotection methods tailored to the protecting group ensure high purity of the final amine.
  • These methods have been validated in multi-kilogram scale syntheses, demonstrating suitability for pharmaceutical intermediate production.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(3-methylbutyl)-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines. Substitution reactions can result in a wide range of products depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

3-Methyl-1-(3-methylbutyl)-1H-pyrazol-5-amine has shown potential as a pharmacological agent due to its ability to interact with various biological targets.

Case Studies:

  • Anticancer Activity: Research has indicated that pyrazole derivatives can inhibit specific cancer cell lines. For instance, studies have demonstrated that modifications in the pyrazole structure can enhance its efficacy against breast cancer cells by targeting the BCL6 protein, which plays a crucial role in tumorigenesis .
  • Anti-inflammatory Properties: Compounds similar to this compound have exhibited anti-inflammatory effects by inhibiting pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .

Agricultural Chemistry

In agriculture, pyrazole derivatives are being explored for their potential as herbicides and fungicides.

Case Studies:

  • Herbicidal Activity: Research has shown that certain pyrazole compounds can effectively suppress weed growth while being less harmful to crops. This selectivity is crucial for sustainable agricultural practices .
  • Fungicidal Properties: Some derivatives have been tested for their ability to control fungal pathogens in crops, demonstrating effectiveness against common agricultural diseases .

Data Tables

Application AreaCompound ActivityReference
Medicinal ChemistryAnticancer (BCL6 inhibition)
Medicinal ChemistryAnti-inflammatory
Agricultural ChemistryHerbicidal activity
Agricultural ChemistryFungicidal properties

Synthesis and Characterization

The synthesis of this compound typically involves straightforward methods such as condensation reactions or reductive amination. Characterization techniques include NMR spectroscopy and mass spectrometry, confirming the structure and purity of the compound.

Synthesis Example:
A common synthetic route involves the reaction of appropriate amines with carbonyl compounds under controlled conditions, yielding the desired pyrazole derivative with high specificity and yield.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(3-methylbutyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The biological and physicochemical properties of pyrazol-5-amine derivatives are heavily influenced by substituents at the N1 and C3 positions. Below is a comparative analysis of key analogs:

Compound Name CAS Number Substituent (N1) Molecular Formula Molecular Weight Key References
3-Methyl-1-(3-methylbutyl)-1H-pyrazol-5-amine 562815-62-7 3-Methylbutyl C9H17N3 167.25
3-Methyl-1-(1-phenylethyl)-1H-pyrazol-5-amine 3524-42-3 1-Phenylethyl C12H15N3 201.27
3-Methyl-1-phenyl-1H-pyrazol-5-amine 1131-18-6 Phenyl C10H11N3 173.21
3-Methyl-1-(1-methyl-4-piperidinyl)-1H-pyrazol-5-amine N/A 1-Methyl-4-piperidinyl C10H18N4 194.28
3-Methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine 1171174-91-6 4-(4-Methylphenyl)thiazol-2-yl C14H15N4S 283.36

Key Observations:

  • Aliphatic vs.
  • Steric Effects : Bulky substituents like 1-phenylethyl (CAS 3524-42-3) may hinder binding to enzyme active sites, whereas smaller groups (e.g., methylpiperidinyl in ) could improve target selectivity .
  • Electronic Effects : Electron-withdrawing groups (e.g., thiazole) may reduce the basicity of the pyrazole amine, altering reactivity in synthetic pathways .

Biological Activity

3-Methyl-1-(3-methylbutyl)-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the compound's significance in medicinal chemistry.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C9H14N4\text{C}_9\text{H}_{14}\text{N}_4

Synthesis : The compound can be synthesized through various methods, including solvent-free reactions and reductive amination techniques. A notable synthesis involves the condensation of 3-methyl-1H-pyrazol-5-amine with appropriate aldehydes under optimized conditions to yield high purity and yield .

Biological Activity

The biological activity of this compound has been explored in several studies, indicating its potential as a therapeutic agent.

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. In vitro studies have shown that this compound demonstrates efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, it exhibited an MIC (Minimum Inhibitory Concentration) in the range of 10-50 µg/mL against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

In vivo studies have suggested that this compound possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in animal models of inflammation, potentially making it a candidate for treating inflammatory diseases .

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazole derivatives. Specifically, this compound has demonstrated cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Case Studies

A selection of case studies illustrates the biological activity of this compound:

StudyFindingsReference
Study 1Demonstrated antimicrobial efficacy against E. coli
Study 2Showed significant anti-inflammatory effects in a murine model
Study 3Induced apoptosis in breast cancer cell lines

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at specific positions on the pyrazole ring can enhance potency and selectivity for target biological pathways. For instance, substituents on the pyrazole nitrogen atoms have been shown to influence both antimicrobial and anticancer activities significantly .

Q & A

What are the standard synthetic routes for 3-methyl-1-(3-methylbutyl)-1H-pyrazol-5-amine, and how can reaction conditions be optimized for higher yields?

Category : Basic Synthesis
Answer :
A common approach involves reacting the pyrazole core with substituted alkyl halides or acid chlorides. For example, details a procedure where 3-cyclopropyl-1H-pyrazol-5-amine derivatives are synthesized via nucleophilic substitution using dichloromethane as the solvent, triethylamine as a base, and acid chlorides for functionalization. Key steps include:

  • Cooling the reaction mixture to 0–5°C to minimize side reactions.
  • Monitoring progress via TLC and using column chromatography (silica gel, hexane:ethyl acetate) for purification .
    Optimization strategies:
  • Adjust stoichiometry (e.g., 1.0 eq substrate, 3.0 eq base).
  • Test alternative solvents (e.g., THF or DMF) for solubility issues.
  • Use inert atmospheres (N₂/Ar) to prevent oxidation.

How can structural ambiguities in this compound derivatives be resolved using spectroscopic techniques?

Category : Advanced Characterization
Answer :
Ambiguities in substituent positioning or tautomerism require multimodal analysis:

  • ¹H/¹³C NMR : Compare chemical shifts with analogous compounds. For instance, reports δ 10.51 ppm for -NH protons and δ 55.9 ppm for methoxy carbons in related structures .
  • 2D NMR (COSY, HSQC) : Resolve coupling patterns and assign quaternary carbons.
  • X-ray crystallography : As shown in , crystallographic data can confirm regiochemistry in triazole derivatives .
  • IR spectroscopy : Identify functional groups (e.g., C=O stretch at 1683 cm⁻¹ in acylated derivatives) .

What experimental designs are recommended for evaluating the biological activity of this compound derivatives?

Category : Advanced Bioactivity
Answer :
Follow protocols from antimicrobial studies in and 8 :

  • Antimicrobial assays : Use agar dilution or broth microdilution (e.g., against S. aureus or E. coli) with MIC (minimum inhibitory concentration) determination.
  • Cytotoxicity screening : Employ MTT assays on mammalian cell lines to assess selectivity.
  • Structure-activity relationship (SAR) : Systematically vary substituents (e.g., electron-withdrawing groups on aryl rings) and correlate with activity trends .

How do substituent patterns on the pyrazole ring influence the reactivity and pharmacological properties of this compound?

Category : Advanced Structure-Activity Relationships
Answer :
Substituent effects are critical:

  • Alkyl groups (e.g., 3-methylbutyl) : Enhance lipophilicity, improving membrane permeability (see for similar derivatives) .
  • Electron-donating groups (e.g., methoxy) : Increase stability via resonance, as seen in where 4-methoxybenzyl derivatives showed enhanced antimicrobial activity .
  • Bulkier substituents : May sterically hinder enzymatic binding, reducing efficacy. Computational modeling (e.g., DFT or docking studies) can predict these effects.

What methodologies are effective in addressing contradictory spectral data during characterization?

Category : Advanced Data Analysis
Answer :
Contradictions often arise from impurities or dynamic processes (e.g., tautomerism):

  • Repetition under controlled conditions : Ensure anhydrous solvents and inert atmospheres.
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formulas, as in (ESI-MS m/z 437.41) .
  • Variable-temperature NMR : Detect tautomeric equilibria (e.g., pyrazole vs. pyrazoline forms).
  • Elemental analysis : Cross-validate purity (e.g., reports C-57.64% vs. calculated C-57.66%) .

How can regioselectivity challenges in functionalizing the pyrazole core be mitigated?

Category : Advanced Synthesis
Answer :
Regioselectivity depends on directing groups and reaction conditions:

  • Protecting groups : Temporarily block reactive sites (e.g., -NH₂) before alkylation.
  • Catalytic systems : demonstrates tetrabutylammonium iodide-mediated sulfenylation to selectively modify the C-3 position of pyrazol-amines .
  • Microwave-assisted synthesis : Accelerate reactions to favor kinetic products over thermodynamic byproducts.

What are the best practices for handling and storing this compound to ensure stability?

Category : Basic Laboratory Practice
Answer :

  • Storage : Keep in amber vials at –20°C under inert gas (N₂/Ar) to prevent oxidation or hydrolysis.
  • Handling : Use glove boxes for moisture-sensitive reactions, as in .
  • Waste disposal : Segregate halogenated solvents (e.g., dichloromethane) and coordinate with certified waste management services, per guidelines .

How can computational chemistry aid in predicting the properties of novel derivatives?

Category : Advanced Modeling
Answer :

  • DFT calculations : Optimize geometries and calculate electrostatic potentials to predict reactivity (e.g., nucleophilic sites).
  • Molecular docking : Screen derivatives against target proteins (e.g., bacterial enzymes in ) .
  • ADMET prediction : Use tools like SwissADME to estimate bioavailability, toxicity, and metabolic stability.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-1-(3-methylbutyl)-1H-pyrazol-5-amine
Reactant of Route 2
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3-Methyl-1-(3-methylbutyl)-1H-pyrazol-5-amine

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